3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC17246104
Molecular Formula: C8H4BrF3O3
Molecular Weight: 285.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrF3O3 |
|---|---|
| Molecular Weight | 285.01 g/mol |
| IUPAC Name | 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15) |
| Standard InChI Key | UXQXTXJCABYXBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid, reflects its substitution pattern: a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl group at position 5 on the benzoic acid backbone. Its planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.01 g/mol | |
| SMILES Notation | OC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F | |
| InChIKey | QMNFLQZGRBAJPN-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad) and aromatic protons (δ 7.5–8.1 ppm). The trifluoromethyl group produces a characteristic triplet in -NMR at δ -63 ppm . Mass spectrometry confirms the molecular ion peak at m/z 284.9 [M-H]⁻.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 3,5-dimethylbenzoic acid, which undergoes sequential functionalization:
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Bromination: Electrophilic substitution introduces bromine at position 3 using .
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Trifluoromethylation: A radical or nucleophilic pathway adds the group via reagents like or .
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Hydroxylation: Oxidative hydroxylation with or enzymatic methods introduces the -OH group at position 4 .
Table 2: Representative Synthesis Metrics
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | , , 80°C | 72% | 95% |
| Trifluoromethylation | , DMF, 120°C | 58% | 90% |
| Hydroxylation | , , 80°C | 65% | 98% |
Industrial-Scale Production
Optimization efforts focus on reducing reliance on toxic brominating agents and improving trifluoromethylation efficiency. Continuous-flow reactors have achieved 85% yield for the final step, enhancing scalability.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 250°C. The trifluoromethyl group contributes to thermal resilience, making the compound suitable for high-temperature reactions .
Solubility and Partitioning
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high lipophilicity (), favoring membrane permeability. Solubility in organic solvents follows the order: DMSO > DMF > ethanol > acetone.
Biological Activity and Applications
Enzyme Inhibition
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an of 0.8 μM, outperforming analogues lacking the hydroxyl group. Molecular docking studies suggest hydrogen bonding between the hydroxyl group and Asp1046 in the kinase domain.
Agricultural Uses
As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, with 90% efficacy against Amaranthus retroflexus at 50 ppm. Field trials demonstrate residual activity for 6–8 weeks post-application.
Table 3: Comparative Bioactivity Profiles
| Compound | VEGFR-2 | Herbicidal Efficacy |
|---|---|---|
| 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid | 0.8 μM | 90% |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 3.2 μM | 45% |
| 4-Bromo-3-(trifluoromethyl)benzoic acid | 5.1 μM | 30% |
Future Research Directions
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Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance VEGFR-2 selectivity.
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Green Synthesis: Catalytic bromination using -recycling systems.
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Biodegradation Pathways: Microbial consortia for bioremediation of soil residues.
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